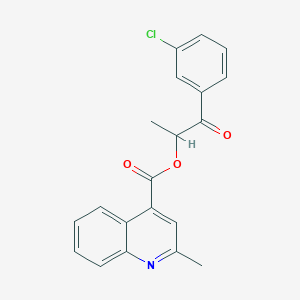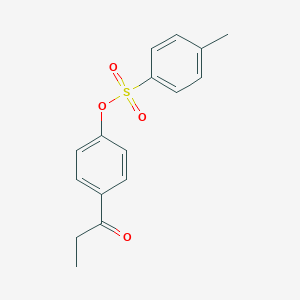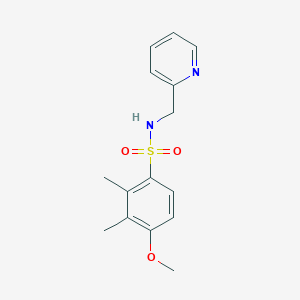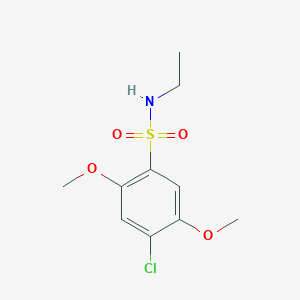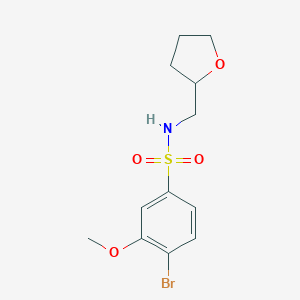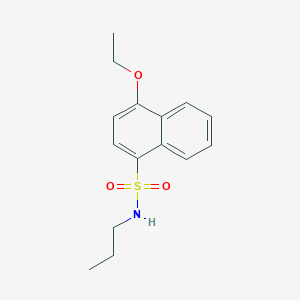
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, also known as OTBN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of nicotinic acid and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to have a high affinity for metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to have antioxidant properties and may have potential therapeutic applications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. However, this compound can be difficult to synthesize and purify, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential as a diagnostic or therapeutic agent.
Métodos De Síntesis
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate can be synthesized through a multistep process that involves the reaction of nicotinic acid with p-tolylmagnesium bromide, followed by the addition of acetyl chloride and subsequent dehydration. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-7-13(8-6-11)15(18)12(2)20-16(19)14-4-3-9-17-10-14/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYAPJOEDDFVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)

